molecular formula C21H26N2 B15176432 Benzenamine, 4,4'-methylenebis(N-butylidene- CAS No. 72089-11-3

Benzenamine, 4,4'-methylenebis(N-butylidene-

Cat. No.: B15176432
CAS No.: 72089-11-3
M. Wt: 306.4 g/mol
InChI Key: HULWIRGKKACUSP-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-methylenebis(N-butylidene-) is an organic compound with the molecular formula C13H14N2. It is a derivative of benzenamine, where two benzenamine molecules are linked by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-methylenebis(N-butylidene-) typically involves the reaction of benzenamine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes further reaction to form the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4,4’-methylenebis(N-butylidene-) is often carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through various techniques, such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-methylenebis(N-butylidene-) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and sulfonyl chlorides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds or quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Benzenamine, 4,4’-methylenebis(N-butylidene-) has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis(N-butylidene-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-methylenebis-: A closely related compound with similar structural features.

    Benzenamine, 4,4’-methylenebis[2-methoxy-]: Another derivative with additional methoxy groups.

    Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A derivative with dimethyl groups attached to the nitrogen atoms.

Uniqueness

Benzenamine, 4,4’-methylenebis(N-butylidene-) is unique due to its specific structural features and reactivity. The presence of the methylene bridge and the butylidene groups imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial processes.

Properties

CAS No.

72089-11-3

Molecular Formula

C21H26N2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[4-[[4-(butylideneamino)phenyl]methyl]phenyl]butan-1-imine

InChI

InChI=1S/C21H26N2/c1-3-5-15-22-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)23-16-6-4-2/h7-16H,3-6,17H2,1-2H3

InChI Key

HULWIRGKKACUSP-UHFFFAOYSA-N

Canonical SMILES

CCCC=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=CCCC

Origin of Product

United States

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